REACTION_CXSMILES
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[CH:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][CH:4]=1)=O.[O:12]1[CH2:17][CH2:16][N:15]([C:18]2[CH:24]=[CH:23][C:21]([NH2:22])=[CH:20][CH:19]=2)[CH2:14][CH2:13]1.C1([SiH3])C=CC=CC=1>C1COCC1>[N:15]1([C:18]2[CH:19]=[CH:20][C:21]([NH:22][CH2:1][C:3]3[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][CH:4]=3)=[CH:23][CH:24]=2)[CH2:14][CH2:13][O:12][CH2:17][CH2:16]1
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Name
|
|
Quantity
|
2.53 g
|
Type
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reactant
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Smiles
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C(=O)C1=CC=C(C(=O)O)C=C1
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Name
|
|
Quantity
|
16.8 mmol
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Type
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reactant
|
Smiles
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O1CCN(CC1)C1=CC=C(N)C=C1
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Name
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BU2SnCl2
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Quantity
|
510 mg
|
Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
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3.31 mL
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)[SiH3]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The reaction was filtered
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Type
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WASH
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Details
|
the solid product was washed with MeOH
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Name
|
|
Type
|
|
Smiles
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N1(CCOCC1)C1=CC=C(C=C1)NCC1=CC=C(C(=O)O)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |